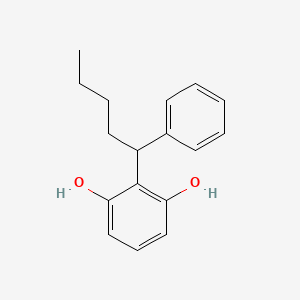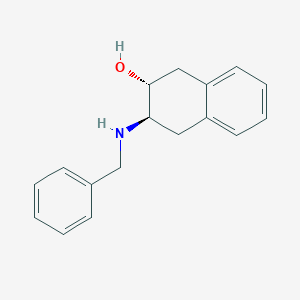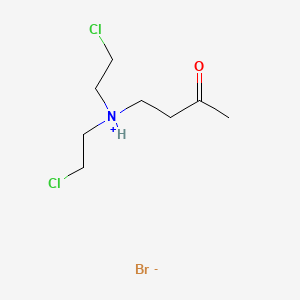
2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butanone backbone with bis(2-chloroethylamino) groups and a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide typically involves the reaction of 2-butanone with bis(2-chloroethyl)amine in the presence of a hydrobromic acid catalyst. The reaction conditions often include controlled temperatures and specific solvent systems to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to obtain the final product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bis(2-chloroethylamino) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of butanone, such as alcohols, amines, and substituted ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide involves its interaction with specific molecular targets. The bis(2-chloroethylamino) groups can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]-2-butanone
- 2-Butanone, 4-(bis(2-chloroethyl)amino)-
Uniqueness
2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical.
Properties
CAS No. |
64037-45-2 |
|---|---|
Molecular Formula |
C8H16BrCl2NO |
Molecular Weight |
293.03 g/mol |
IUPAC Name |
bis(2-chloroethyl)-(3-oxobutyl)azanium;bromide |
InChI |
InChI=1S/C8H15Cl2NO.BrH/c1-8(12)2-5-11(6-3-9)7-4-10;/h2-7H2,1H3;1H |
InChI Key |
NDRYRJHZJURPEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC[NH+](CCCl)CCCl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)
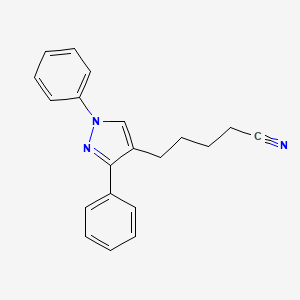
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)

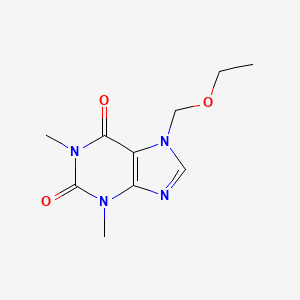
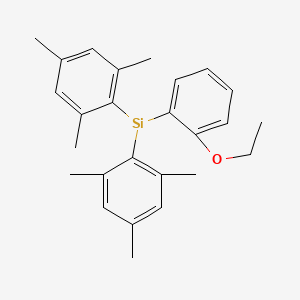


![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)

